

Spectroscopic Profile of (+)-Dihydrocarvone: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-dihydrocarvone**, a monoterpenoid derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(+)-dihydrocarvone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data



Chemical Shift (δ) in ppm	Carbon Atom Assignment
212.21	C=O
147.60	=C(CH ₃) ₂
109.64	=CH ₂
47.10	СН
46.90	СН
44.72	CH₂
34.99	CH₂
30.85	CH₂
20.46	СНз
14.36	СНз
Solvent: CDCl ₃ , Frequency: 25.16 MHz[1]	

¹H NMR Data

Awaiting high-resolution ¹H NMR data with assigned chemical shifts, multiplicities, and coupling constants. Data from various sources is currently being aggregated and analyzed to provide a comprehensive and accurate summary.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2960 - 2870	C-H stretch (alkane)
~1710	C=O stretch (ketone)
~1645	C=C stretch (alkene)
~1450	C-H bend (alkane)
~890	=C-H bend (alkene, out-of-plane)



Mass Spectrometry (MS)

m/z	Interpretation
152	[M] ⁺ (Molecular Ion)
137	[M - CH ₃] ⁺
109	[M - C ₃ H ₇] ⁺
82	[C ₆ H ₁₀] ⁺ (Retro-Diels-Alder fragmentation)
67	[C₅H7] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-25 mg of the (+)-dihydrocarvone sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[2][3]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial.[2][4]
- Ensure complete dissolution by gentle vortexing or sonication.[2]
- To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[4]
- The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[2]
- Cap the NMR tube securely to prevent solvent evaporation.
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3][5]



Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 [2]
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).[2]
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.

Infrared (IR) Spectroscopy

Thin Film Method for Liquids:

- Place a drop of the neat liquid (+)-dihydrocarvone onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Carefully place the sandwiched plates into the spectrometer's sample holder.
- Acquire the IR spectrum. The energy absorbed by the sample at different frequencies is recorded, resulting in a spectrum of transmittance or absorbance versus wavenumber.[6][7]

Attenuated Total Reflectance (ATR) Method for Solids or Liquids:

- Ensure the ATR crystal is clean.
- Apply a small amount of the (+)-dihydrocarvone sample directly onto the crystal.
- For a solid sample, use a pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the spectrum. The IR beam is directed into the crystal and interacts with the sample at the surface.



Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- Introduce a small amount of the vaporized (+)-dihydrocarvone sample into the ion source of the mass spectrometer.[8]
- The sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion ([M]+).[9][10]
- Excess energy from the ionization process can cause the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[8][10]
- The positively charged ions are accelerated by an electric field into the mass analyzer.[8][10]
- In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio, typically by a magnetic field that deflects lighter ions more than heavier ones.[9][10]
- A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[10]

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(+)-dihydrocarvone**.



Sample Preparation Compound (+)-Dihydrocarvone Dissolve in Prepare as Neat Film Vaporize Sample **Deuterated Solvent** or on ATR Crystal Data Acquisition NMR Spectrometer IR Spectrometer Mass Spectrometer Data Analysis & Interpretation NMR Spectrum IR Spectrum Mass Spectrum (Functional Groups) (Chemical Shift, Coupling) (Molecular Weight, Fragmentation) Structural Elucidation

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

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